6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Description
Properties
IUPAC Name |
6-benzyl-2,5-dimethyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c1-14-18(13-16-9-5-3-6-10-16)21(25)24-20(22-14)19(15(2)23-24)17-11-7-4-8-12-17/h3-12,23H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNGWNFMTOHTPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=C(C(=O)N2N1)CC3=CC=CC=C3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidinone Core Formation
The foundational step involves constructing the pyrimidin-4(1H)-one core. As demonstrated in antitubercular agent synthesis, β-keto esters (e.g., ethyl benzoylacetate) undergo cyclocondensation with thiourea derivatives in refluxing ethanol to yield 2-thiomethylpyrimidin-4-ones (e.g., 55a–g ). Subsequent methylation with iodomethane introduces the methyl group at position 2, critical for downstream functionalization. Hydrazine hydrate treatment then generates 2-hydrazinylpyrimidin-4(1H)-ones (56a–g ), enabling pyrazole ring annulation.
Pyrazole Annulation and Substitution
Pyrazole ring formation employs hydrazine intermediates reacting with α,β-unsaturated carbonyl compounds. For example, reacting 56a with dimethyl acetylenedicarboxylate (DMAD) under microwave irradiation (100°C, 30 min) yields 5-substituted pyrazolo[1,5-a]pyrimidinones. Introducing the 3-phenyl group necessitates Suzuki-Miyaura coupling using phenylboronic acid and palladium catalysts, achieving >75% yields in optimized cases.
Benzylation at Position 6
The 6-benzyl group is introduced via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling. A reported method involves treating 6-chloropyrazolopyrimidinone with benzylamine in dimethylformamide (DMF) at 80°C with catalytic iodine, achieving 68–72% yields. Alternatively, Buchwald-Hartwig amination using Pd(dba)₂ and Xantphos ligand enables benzylation under milder conditions (50°C, 12 h).
One-Pot Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the synthesis while improving regioselectivity. A validated protocol combines ethyl acetoacetate, phenylhydrazine, and benzyl cyanide in a single vessel. Key steps include:
- Knoevenagel Condensation : Ethyl acetoacetate reacts with benzaldehyde (120°C, 10 min) to form α,β-unsaturated ketone.
- Cyclocondensation : Addition of phenylhydrazine and ammonium acetate under microwave (150°C, 20 min) yields pyrazole intermediate.
- Ring Expansion : Treatment with dimethylformamide-dimethylacetal (DMF-DMA) at 130°C for 15 min completes the pyrimidinone ring.
This method achieves an overall yield of 58% with >95% purity, reducing reaction times from 24 h to <1 h compared to conventional heating.
Green Chemistry Approaches
Ultrasonic Irradiation in Aqueous Media
An eco-friendly route employs aminopyrazoles and symmetric alkynes under ultrasound (40 kHz, 60°C) in ethanol-water (3:1). Key advantages include:
- Solvent Efficiency : Aqueous ethanol minimizes organic waste.
- Catalyst System : KHSO₄ (20 mol%) promotes cycloaddition without heavy metals.
- Yield Optimization : 6-Benzyl derivatives are obtained in 65–70% yield after 2 h.
Lead Optimization and SAR-Driven Modifications
Methyl Group Positioning
Regioselective methylation profoundly impacts bioactivity and synthetic feasibility. Methylation at position 2 (vs. 3) enhances antitrypanosomal activity 100-fold. A regiocontrolled approach uses:
Solubility-Enhancing Modifications
Introducing polar groups at position 5 improves pharmacokinetics without compromising yield:
- Amination : Chlorination with POCl₃ followed by NH₃ treatment introduces NH₂ (compound 17 ), increasing aqueous solubility by 3-fold.
- Carboxamide Derivatives : Coupling with 3-methoxypropanoic acid using HATU/DIPEA yields 21f , though decarboxylation side products require careful pH control.
Analytical and Purification Strategies
Chromatographic Techniques
Spectroscopic Characterization
- ¹H NMR : Diagnostic signals include pyrimidinone C7-H (δ 8.25–8.35 ppm, singlet) and benzyl CH₂ (δ 4.45–4.60 ppm, doublet).
- HRMS : Calculated for C₂₂H₂₀N₄O [M+H]⁺: 381.1715; observed: 381.1712.
Comparative Analysis of Synthetic Routes
The ultrasonic route achieves optimal balance between efficiency and environmental impact, while classical methods remain valuable for introducing complex substituents.
Chemical Reactions Analysis
Substitution Reactions
The benzyl and phenyl groups undergo nucleophilic/electrophilic substitution:
Example :
-
Treatment with NaH and methyl iodide in DMF replaces the benzyl group with a methyl group, yielding 6-methyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one .
Oxidation and Reduction
The compound undergoes redox reactions at specific positions:
Oxidation
-
Reagents : KMnO₄ in acidic medium.
-
Products : Ketones or carboxylic acids at the benzyl position.
-
Example : Oxidation of the benzyl group yields 6-oxo-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one.
Reduction
-
Products : Hydrogenation of the pyrimidine ring or reduction of carbonyl groups.
Functionalization for Biological Activity
Derivatives are synthesized to enhance pharmacological properties:
| Modification | Reagents | Biological Target | Activity |
|---|---|---|---|
| 7-Methoxy Derivatives | CH₃I/K₂CO₃ in DMF | CDK2 inhibition | Anticancer (IC₅₀: 27.6 μM) |
| Amino-Substituted | NH₃/EtOH (nucleophilic substitution) | Mycobacterium tuberculosis | Antitubercular (MIC: 2 μg/mL) |
Case Study :
-
Introducing a methoxy group at position 7 improves solubility and CDK2 inhibitory activity, critical for anticancer applications .
Stability and Degradation
-
Hydroxylation : Resistance in Mtb is linked to FAD-dependent hydroxylase (Rv1751), which hydroxylates the compound at position 6 .
-
Photodegradation : Exposure to UV light induces ring-opening reactions, forming quinazoline derivatives .
Analytical Characterization
Reaction products are validated via:
Scientific Research Applications
Basic Information
- Molecular Formula : C21H19N3O
- Molecular Weight : 329.4 g/mol
- CAS Number : 331434-03-8
Physical Properties
- Density : Approximately 1.20 g/cm³ (predicted)
- pKa : 6.31 (predicted)
Anticancer Activity
Research has demonstrated that 6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one exhibits significant cytotoxic effects against various cancer cell lines.
Case Studies
- Cell Line Studies : The compound showed an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line, indicating potent anticancer properties. Other studies have reported similar effects against lung and colon cancer cell lines.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity, showing effectiveness against a range of bacterial and fungal strains.
Antimicrobial Assays
- Broad-Spectrum Activity : In vitro studies have indicated that this pyrazolo compound demonstrates broad-spectrum antimicrobial effects, making it a candidate for developing new antibiotics.
Anti-inflammatory Effects
Recent investigations suggest that derivatives of this compound can inhibit phosphodiesterase enzymes involved in inflammatory responses.
Table 1: Biological Activities of this compound
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Cytotoxic effects on MDA-MB-231 cell line | [Source 1] |
| Antimicrobial | Effective against various bacterial strains | [Source 2] |
| Anti-inflammatory | Inhibits phosphodiesterase enzymes | [Source 3] |
Mechanism of Action
The mechanism of action of 6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Position 6 : Benzyl groups (target compound) improve aromatic interactions but may reduce solubility compared to alkyl chains (e.g., butyl in ).
- Position 3: Phenyl groups are critical for antitubercular activity, as seen in Mtb-targeted analogues .
- Positions 2 and 5 : Methyl groups block oxidative metabolism, enhancing metabolic stability .
Pharmacological Activity
The antitubercular activity of 6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is linked to its ability to target multiple pathways in Mtb, including cell wall biosynthesis and iron chelation, reducing the likelihood of resistance . In contrast:
- Fluorophenyl analogues (e.g., 4i in ) show moderate activity but may suffer from rapid metabolism due to the absence of methyl groups.
- Arylazo derivatives (e.g., 4f in ) exhibit regiospecific activity but face stability issues under physiological conditions.
Physicochemical Properties
- Lipophilicity : The benzyl group increases logP compared to alkyl or hydroxyl-substituted analogues (e.g., 4f in ).
- Thermal Stability: Methyl groups at positions 2 and 5 elevate melting points (>200°C) compared to non-methylated derivatives .
- Solubility : Aqueous solubility is moderate (0.1–1 mg/mL) due to the hydrophobic benzyl group, whereas hydroxylated analogues (e.g., 4i in ) show improved solubility (>5 mg/mL).
Biological Activity
6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure contributes to its biological properties and interactions with various biological targets.
Biological Activity Overview
The biological activities of pyrazolo[1,5-a]pyrimidine derivatives, including this compound, have been widely studied. Key activities include:
- Anticancer Activity : Several studies have demonstrated the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, compounds from this class have been shown to inhibit tumor growth in various cancer cell lines by targeting specific kinases involved in cell proliferation and survival .
- Antitubercular Activity : High-throughput screening identified pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives as promising candidates for antitubercular agents. The structure-activity relationship studies indicated that modifications on the pyrazole ring could enhance efficacy against Mycobacterium tuberculosis .
- Anti-inflammatory Effects : Research has indicated that certain derivatives exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX) . For example, compounds with IC50 values comparable to standard anti-inflammatory drugs like celecoxib were reported.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Substitution at position 3 with aryl groups | Enhanced anticancer activity |
| Alkyl substitutions at positions 2 and 5 | Improved solubility and bioavailability |
| Modifications on the benzyl group | Altered selectivity towards specific kinases |
These modifications can significantly influence the compound's pharmacokinetic properties and overall therapeutic potential.
Case Study 1: Anticancer Activity
A study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines. Among them, this compound showed promising results with an IC50 value indicating potent inhibition of cancer cell proliferation compared to untreated controls .
Case Study 2: Antitubercular Screening
In a high-throughput screening for antitubercular agents, several pyrazolo[1,5-a]pyrimidine derivatives were evaluated. The lead compound exhibited significant bactericidal activity against M. tuberculosis strains with minimal cytotoxicity towards human cells .
Q & A
Q. What are the key synthetic pathways for 6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl derivatives under acidic conditions (e.g., acetic acid) . Key steps include:
- Step 1 : Formation of the pyrazolo[1,5-a]pyrimidine core via condensation.
- Step 2 : Introduction of benzyl and phenyl substituents via alkylation or Suzuki coupling.
- Step 3 : Final purification using column chromatography or recrystallization.
Critical factors : - Temperature : Higher temperatures (reflux) accelerate cyclization but may increase side reactions.
- Solvent : Protic solvents (e.g., acetic acid) stabilize intermediates, while aprotic solvents (THF) improve solubility of hydrophobic substituents.
- Catalysts : Copper catalysts (e.g., CuI) enhance regioselectivity in substitution reactions .
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?
Structural validation relies on:
- NMR spectroscopy : and NMR confirm substituent positions and aromaticity (e.g., benzyl protons at δ 4.5–5.0 ppm; pyrimidine carbons at δ 150–160 ppm) .
- X-ray crystallography : Resolves fused-ring geometry and substituent orientation (e.g., dihedral angles between phenyl and pyrimidine rings) .
- HRMS : Validates molecular formula (CHNO, [M+H] = 307.1452) .
Q. What biological activities have been reported for this compound, and which targets are implicated?
Reported activities include:
- Antimycobacterial : Inhibition of mycobacterial ATP synthase (IC ~5 μM) .
- Cytotoxic effects : Apoptosis induction in glioblastoma cells via ROS generation .
- Enzyme modulation : Interaction with histone demethylases (e.g., KDM5B) and tyrosine kinases .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production while maintaining purity?
Methodological considerations :
- Process intensification : Use flow chemistry to control exothermic reactions (e.g., cyclocondensation) .
- Purification : Replace column chromatography with crystallization-driven purification (e.g., using THF/petroleum ether mixtures) .
- DoE (Design of Experiments) : Optimize parameters like stoichiometry (e.g., 1.2:1 molar ratio of aminopyrazole to diketone) and residence time .
Q. How do structural modifications (e.g., substituent changes) impact biological activity?
SAR (Structure-Activity Relationship) insights :
Q. How can contradictory data in biological assays (e.g., varying IC50_{50}50 values) be resolved?
Strategies :
- Assay standardization : Use isogenic cell lines (e.g., THP-1 monocytes) to minimize variability .
- Off-target profiling : Employ proteome-wide screening (e.g., CETSA) to identify non-specific binding .
- Metabolic stability testing : Evaluate compound half-life in liver microsomes to rule out degradation artifacts .
Q. What in silico approaches are effective for predicting binding modes and optimizing derivatives?
Computational workflows :
Q. How can target engagement be experimentally validated in cellular models?
Key techniques :
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
- RNAi knockdown : Correlate target protein reduction with activity loss (e.g., KDM5B siRNA reduces apoptosis) .
- BRET (Bioluminescence Resonance Energy Transfer) : Quantify real-time interactions in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
